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Introduction

Discriminant Analysis of Principal Components (DAPC) is a powerful multivariate statistical
method used to identify and describe genetic clusters of related individuals.[1][2] This
technique is particularly well-suited for population genetic analyses as it does not rely on the
assumptions of Hardy-Weinberg equilibrium or linkage equilibrium, making it applicable to a
wide range of organisms, including those that are clonal or partially clonal.[1] DAPC operates in
two main steps: first, a Principal Component Analysis (PCA) is performed to transform the
genetic data and reduce its dimensionality, followed by a Discriminant Analysis (DA) to
maximize the separation between predefined or inferred groups.[1][2][3]

Recently, the DAPCy Python package has emerged as a computationally efficient and scalable
alternative to the original adegenet R package.[4][5][6] DAPCy leverages machine learning
libraries like scikit-learn to handle large genomic datasets with improved speed and lower
memory consumption, making it an ideal tool for modern population genetic and genomic
studies.[4][5][6] These application notes provide a detailed protocol for scripting population
genetic analyses using DAPCy, from data preparation to the interpretation of results.

Core Concepts

DAPC can be applied in two primary scenarios:
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» When population groups are known a priori: In this case, DAPC is used to describe the
genetic differences between these predefined populations and to assign individuals to them.

[7]

» When population groups are unknown: Here, a clustering algorithm, typically k-means, is first
applied to the principal components of the genetic data to infer the number of genetic
clusters.[4][8] DAPC is then used to describe these newly identified clusters.

A critical step in DAPC is the selection of the number of principal components (PCs) to retain.
Retaining too few PCs may result in the loss of important genetic information, while retaining
too many can lead to model overfitting, especially when gene flow between clusters is high.[9]
Cross-validation is a robust method to determine the optimal number of PCs.[1]

Experimental Protocols

This section details the methodology for conducting a de novo population structure analysis
using DAPCy, where population groups are not known beforehand.

Protocol 1: De Novo Population Structure Analysis with
DAPCy

Objective: To identify genetic clusters in a population and describe their genetic differentiation.
Materials:

e A genotype dataset in a compatible format (e.g., VCF, BED, or a simple matrix of genotypes).

[4]
« A Python environment with the DAPCy package and its dependencies installed.
Procedure:
o Data Loading and Preparation:

o Load your genetic data into the Python environment. DAPCy provides functions to handle
various formats. For this protocol, we will assume the data is in a NumPy array or a similar
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matrix format where rows represent individuals and columns represent genetic markers
(e.g., SNPs).

o Ensure the data is clean and properly formatted. This may involve steps like removing
individuals or loci with high rates of missing data.

e Finding the Optimal Number of Clusters (K-means Clustering):

o The first step in a de novo analysis is to identify the most likely number of genetic clusters
in your data.[8] This is achieved by running the k-means clustering algorithm for a range of
k values and evaluating the goodness of fit for each k.[4]

o The Bayesian Information Criterion (BIC) is a commonly used metric to identify the optimal
k, with the lowest BIC value often indicating the best fit.[8] However, an "elbow" in the plot
of BIC values against k is also a good indicator of the optimal number of clusters.

o In DAPCy, you can use the kmeans_group() function in conjunction with fit_transform()
and evaluate_clusters to perform this step.[4]

e Principal Component Analysis (PCA):

o Once the optimal number of clusters (k) is determined, the next step is to perform a PCA
on the genotype data. The goal of this step is to reduce the dimensionality of the data
while retaining the majority of the genetic variation.

o A crucial parameter choice is the number of principal components (PCs) to retain. While
there are various methods to guide this choice, a common practice is to examine the scree
plot (a plot of the eigenvalues of the PCs) and retain the PCs that explain a significant
portion of the variance.

o Cross-validation, implemented in adegenet through the xvalDapc function, is a robust
method to determine the optimal number of PCs by assessing the predictive success of
the DAPC model with different numbers of PCs.[1] A similar approach can be scripted in
Python. A general guideline is that the number of PCs should not exceed the number of
effective populations minus one (k-1).[7]

o Discriminant Analysis of Principal Components (DAPC):
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o With the optimal number of clusters and the retained PCs, you can now perform the
discriminant analysis. The DAPCy workflow will use the cluster assignments from the k-
means step as the prior population groups.

o The DAPC will compute discriminant functions that maximize the variance between the
inferred clusters while minimizing the variance within them.[2]

 Visualization and Interpretation:

o The results of the DAPC can be visualized using scatter plots of the individuals on the first
few discriminant functions. This allows for a visual assessment of the genetic separation
between the identified clusters.

o Another useful visualization is a compoplot, which displays the posterior membership
probabilities of each individual to each of the inferred clusters. This can reveal patterns of
admixture or uncertainty in cluster assignment.

Data Presentation

The quantitative outputs of a DAPCy analysis should be summarized in tables for clear
interpretation and comparison.

Table 1. K-means Clustering Results

Number of Clusters (k) Bayesian Information Criterion (BIC)
1 Value
2 Value
3 Value
4 Value
5 Value

Table 2: Principal Component Analysis Summary
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Principal . Variance Explained Cumulative
Eigenvalue .

Component (%) Variance (%)

1 Value Value Value

2 Value Value Value

3 Value Value Value

Table 3: DAPC Model Performance (from Cross-Validation)

Mean Successful

Number of PCs Retained

Assignment (%)

Standard Deviation

10 Value Value
20 Value Value
30 Value Value
40 Value Value

Table 4: Individual Posterior Membership Probabilities

Individual Assigned
Cluster 1 Cluster 2 Cluster 3

ID Cluster

Ind_001 Prob Prob Prob Cluster

Ind_002 Prob Prob Prob Cluster

Ind_003 Prob Prob Prob Cluster

Mandatory Visualization
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The logical workflow of a de novo DAPC analysis can be represented as a directed graph.
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Caption: Logical workflow for a de novo DAPC analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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